molecular formula C13H25ClN4O2S B2611091 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride CAS No. 1396879-61-0

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B2611091
CAS No.: 1396879-61-0
M. Wt: 336.88
InChI Key: HUGMYCAWZYZCHP-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring. Key structural elements include:

  • Methylsulfonyl group at position 4, which may enhance polarity and influence receptor binding.
  • Hydrochloride salt, improving solubility for pharmaceutical applications.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methylsulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2S.ClH/c1-12-11-13(2)17(14-12)10-8-15-5-4-6-16(9-7-15)20(3,18)19;/h11H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGMYCAWZYZCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Diazepane ring formation: The alkylated pyrazole is reacted with a suitable diamine to form the diazepane ring.

    Introduction of the methylsulfonyl group: The diazepane derivative is then treated with methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced diazepane derivatives.

    Substitution: Formation of substituted pyrazole or diazepane derivatives.

Scientific Research Applications

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride exhibits a range of biological activities:

  • Antidepressant Effects : Similar compounds have shown serotonin reuptake inhibition, suggesting potential antidepressant properties. Research indicates that structural analogs can significantly reduce depression-like behaviors in animal models.
  • Antimicrobial Properties : The presence of the methylsulfonyl group may confer antimicrobial activity. Studies on related sulfonamide compounds indicate effectiveness against various bacterial strains.

Research Applications

The compound has been investigated for several applications in research:

Medicinal Chemistry

The unique structure of this compound makes it a candidate for developing new antidepressants and antimicrobial agents. Its ability to modulate neurotransmitter systems could lead to novel treatments for mood disorders.

Neuropharmacology

Due to its potential effects on serotonin pathways, this compound is being studied for its neuropharmacological properties. In vivo studies are needed to understand its pharmacokinetics and therapeutic potential fully.

Drug Design

The compound serves as a lead structure for designing new drugs targeting similar pathways. Researchers are exploring modifications to enhance efficacy and reduce side effects.

Case Studies

Several studies have highlighted the potential of this compound and its analogs:

  • Antidepressant Activity Study : A study evaluated various piperazine derivatives for their ability to inhibit serotonin reuptake, finding that some derivatives showed promising results in reducing depression-like behaviors in rodent models.
  • Antimicrobial Efficacy : Research into sulfonamide derivatives demonstrated significant antimicrobial activity against several bacterial strains. The methylsulfonyl group in this compound is hypothesized to contribute similarly.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and diazepane rings may contribute to its binding affinity and specificity, while the methylsulfonyl group may influence its solubility and stability.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Diazepane Derivatives

Compound Name (Source) Substituents on 1,4-Diazepane Molecular Weight (MS, M+H+) Synthesis Yield (%) Notable Features
Target Compound 2-(3,5-dimethylpyrazol-1-yl)ethyl, methylsulfonyl Not reported Not reported Pyrazole ethyl group; hydrochloride salt
5-(4-(2-Cyanophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide 2-cyanophenyl, pentanamide-thiophenyl 459 44 Dopamine D3 selectivity (implied)
N-(4-(thiophen-3-yl)phenyl)-5-(4-(2-(trifluoromethyl)phenyl)-1,4-diazepan-1-yl)pentanamide 2-trifluoromethylphenyl, pentanamide-thiophenyl Not reported 51 Enhanced lipophilicity (CF3 group)
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane 3,5-dimethylpyrazol-4-yl sulfonyl Not reported Not reported Sulfonyl-pyrazole motif
GW583340 Quinazoline with methylsulfonylethylaminomethyl thiazole Not reported Not reported Tyrosine kinase inhibitor

Key Observations:

Substituent Effects on Synthesis Efficiency: The trifluoromethylphenyl analog (51% yield) exhibits higher synthetic efficiency compared to the cyanophenyl derivative (44%) . This may reflect steric or electronic influences during coupling reactions.

Functional Group Impact on Bioactivity: Electron-withdrawing groups (e.g., -CN, -CF3) in compounds likely modulate receptor binding (e.g., dopamine D3 selectivity). The target compound’s pyrazole group, with electron-donating methyl groups, may favor different interaction profiles .

Research Implications and Gaps

  • Synthetic Challenges : The absence of reported yields or spectral data for the target compound highlights a need for optimized synthetic protocols. Lessons from suggest that substituent choice significantly impacts reaction efficiency.
  • Biological Activity : While methylsulfonyl-containing compounds like GW583340 are kinase inhibitors , the target compound’s diazepane core may confer CNS activity. Further studies are required to validate this hypothesis.
  • Crystallographic Analysis : SHELX-based refinement () could resolve the target compound’s 3D structure, aiding in structure-activity relationship (SAR) modeling.

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(methylsulfonyl)-1,4-diazepane hydrochloride is a compound of interest due to its potential biological activities. The structure features a pyrazole moiety, which is known for various pharmacological effects. This article aims to summarize the biological activity of this compound based on recent research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H20N2O2S·HCl
  • Molecular Weight : 304.84 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to form the desired diazepane structure. Various synthetic routes have been explored to optimize yield and purity. For instance, nucleophilic substitution reactions have been employed effectively in the synthesis process .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For example, derivatives of 3,5-dimethylpyrazole have shown promising results in inhibiting cell proliferation in various cancer cell lines. A study reported that specific derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy against glioma cells .

Antimicrobial Activity

Compounds similar to this compound have demonstrated notable antimicrobial properties. Research indicates that pyrazole derivatives possess significant activity against both Gram-positive and Gram-negative bacteria. For instance, a related study found that certain pyrazole-based compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Study 1: Cytotoxic Effects on Cancer Cells

In a controlled study, a derivative of the compound was tested for its cytotoxic effects on C6 glioma cells. The results indicated that the compound induced apoptosis and cell cycle arrest at specific phases, confirming its potential as an anticancer agent. Flow cytometry analysis revealed significant alterations in cell cycle progression upon treatment with the compound .

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of pyrazole derivatives where the synthesized compounds were tested against various bacterial strains. The results showed that some derivatives had MIC values significantly lower than those of traditional antibiotics like ampicillin and ciprofloxacin, indicating their potential as new antimicrobial agents .

Summary Table of Biological Activities

Activity TypeCompound DerivativeEffectiveness (IC50/MIC)Reference
AnticancerPyrazole derivativeIC50 = 5.13 µM
AntimicrobialPyrazole-based compoundsMIC = 50 µg/ml
CytotoxicC6 glioma cellsInduces apoptosis

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